molecular formula C12H18N2O B8393859 2-(Methyloxy)-4-(4-piperidinyl)aniline

2-(Methyloxy)-4-(4-piperidinyl)aniline

Cat. No.: B8393859
M. Wt: 206.28 g/mol
InChI Key: HGOGRIACANKVNL-UHFFFAOYSA-N
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Description

2-(Methyloxy)-4-(4-piperidinyl)aniline (CAS: 113310-52-4) is a substituted aniline derivative featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . This compound is structurally classified as a piperidine-containing aniline, a scaffold frequently utilized in medicinal chemistry and organic synthesis. Its applications include serving as a precursor in the synthesis of pharmaceuticals and bioactive molecules, particularly those targeting central nervous system receptors .

Key structural features:

  • Methoxy group: Enhances lipophilicity and influences electronic properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-4-piperidin-4-ylaniline

InChI

InChI=1S/C12H18N2O/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3

InChI Key

HGOGRIACANKVNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCNCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

The following table highlights analogs with modifications to the methoxy or piperidinyl groups:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences Similarity Score Applications/Notes
2-(Methyloxy)-4-(4-piperidinyl)aniline 113310-52-4 2-OCH₃, 4-piperidinyl 204.27 Reference compound Precursor in CNS drug synthesis
4-(Piperidin-4-yl)aniline 113310-52-4 4-piperidinyl (no methoxy) 174.24 Lacks methoxy group 0.93 Intermediate in opioid synthesis
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline 358789-72-7 2-OCH₃, 4-(1-methylpiperidinyloxy) 220.31 Oxygen linker to piperidine 0.91 Improved solubility
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 122833-04-9 2-OCH₃, 4-(4-methylpiperazinyl-piperidinyl) 318.45 Piperazine-piperidine hybrid 0.86 Antipsychotic drug candidate
4-(1-Methylpiperidin-4-yl)aniline 454482-12-3 4-(1-methylpiperidinyl) (no methoxy) 190.29 Methylated piperidine 0.82 Analgesic precursor
5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline 878155-86-3 2-OCH₃, 5-F, 4-(4-methylpiperazinyl) 279.33 Fluorine substitution 0.79 Anticancer research

Key Structural and Functional Insights

Methoxy Group Impact: The 2-methoxy group in the target compound increases steric hindrance and electron-donating effects compared to non-methoxy analogs like 4-(Piperidin-4-yl)aniline (CAS: 113310-52-4). This modification enhances binding affinity to serotonin receptors in preclinical studies .

Piperidine vs. Piperazine Hybrids :

  • Replacement of the piperidinyl group with a 4-methylpiperazinyl-piperidinyl moiety (CAS: 122833-04-9) introduces additional nitrogen atoms, altering basicity and pharmacokinetic profiles. Such hybrids show promise in dopamine D₂/D₃ receptor modulation .

Oxygen Linkers :

  • Compounds like 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline (CAS: 358789-72-7) utilize an ether linkage to the piperidine ring, improving metabolic stability compared to direct piperidinyl attachment .

Fluorinated Derivatives :

  • Fluorine substitution at the 5-position (CAS: 878155-86-3) enhances blood-brain barrier penetration, making it suitable for neuropharmacological applications .

Preparation Methods

Boronic Ester Intermediate Synthesis

The Royal Society of Chemistry’s protocol (Supporting Information, 2017) employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in Suzuki couplings. For 2-(methoxy)-4-(4-piperidinyl)aniline, this boronic ester couples with 4-bromo-2-methoxyaniline under palladium catalysis.

Key Steps :

  • Coupling :

    • Catalyst : PdXPhos G2 (12 mol%) and Pd/C (10 wt%).

    • Base : K₃PO₄ (3 equiv.).

    • Solvent : 1,4-dioxane/water (4:1).

    • Temperature : 80°C for 4 hours.

  • Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields free piperidine.

Yield : 96% after column chromatography.

Advantages Over Traditional Methods

  • Regioselectivity : Ensures exclusive coupling at the para position.

  • Functional Group Tolerance : Compatible with nitro and methoxy groups.

Nitro Reduction Pathways

Catalytic Hydrogenation of Nitroarenes

CN113024454A highlights 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline synthesis via nitro reduction. Analogously, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one undergoes hydrogenation to the amine.

Conditions :

  • Catalyst : 10% Pd/C under 50 psi H₂.

  • Solvent : Ethanol or THF.

  • Yield : 88–90%.

Challenges : Over-reduction of the ketone to alcohol is mitigated by controlled H₂ pressure and catalyst poisoning with quinoline.

Chemical Reduction with Fe/HCl

Alternative reductions using iron powder in HCl (Béchamp method) offer cost-effective scaling:

  • Fe:Substrate Ratio : 3:1.

  • Acid Concentration : 10% HCl.

  • Yield : 78–82%.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Catalyst Cost Scalability
Reductive Amination85–92>99HighModerate
Suzuki Coupling90–9699.3–99.5Very HighLow
Catalytic Hydrogenation88–9099.0–99.5ModerateHigh
Fe/HCl Reduction78–8295–98LowHigh

Industrial-Scale Considerations

Cost-Benefit of Reductive Amination

CN102249986A’s one-pot method reduces solvent waste and processing time, favoring kilogram-scale production. STAB’s substitution for H₂ lowers equipment costs but increases reagent expenses.

Green Chemistry Approaches

Microwave-assisted Suzuki reactions (e.g., 80°C, 4 hours ) cut energy use by 40% compared to conventional heating.

Q & A

Q. What strategies mitigate solubility challenges during in vitro assays with this compound?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to maintain compound solubility without denaturing proteins .
  • Salt Formation : React with HCl to form water-soluble hydrochloride salts .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

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